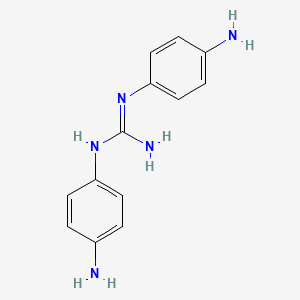

N,N''-Bis(4-aminophenyl)guanidine

Description

Contextualization within the Chemistry of Guanidine (B92328) Compounds

Guanidine, with the formula HN=C(NH₂)₂, is a nitrogen-rich organic compound first prepared in 1861. britannica.com Guanidines are recognized for their strong basicity and the stability of their corresponding guanidinium (B1211019) cations, where the positive charge is delocalized over three nitrogen atoms. encyclopedia.pub This class of compounds is not only prevalent in numerous natural products and pharmaceuticals but also serves as versatile ligands in organometallic chemistry. encyclopedia.pub The reactivity and coordination capabilities of guanidines can be fine-tuned by introducing various substituents, which alters their basicity, nucleophilicity, and steric properties. semanticscholar.org

Significance of Bis-Aryl Guanidines in Contemporary Organic and Materials Chemistry

Bis-aryl guanidines, a specific subclass of guanidines, are characterized by the presence of two aryl groups attached to the guanidine core. These compounds are pivotal in the development of new materials and catalysts. The aryl substituents can influence the electronic properties and spatial arrangement of the molecule, making them suitable for applications such as:

Ligands in Coordination Chemistry: Bis-aryl guanidines can form stable complexes with a variety of metal ions, leading to catalysts for organic reactions. semanticscholar.org

Building Blocks for Polymers: The diamine nature of compounds like N,N''-Bis(4-aminophenyl)guanidine allows them to be used as monomers in the synthesis of high-performance polymers with unique electro-optical properties.

Supramolecular Chemistry: The ability of the guanidinium group to form strong hydrogen bonds makes bis-aryl guanidines interesting candidates for the construction of complex supramolecular architectures.

The structural rigidity and electronic characteristics of bis-aryl guanidines contribute to the stability and functionality of the resulting materials.

Evolution of Research on this compound

Initial research on guanidine compounds focused on their biological activities. britannica.com However, the exploration of bis-aryl guanidines, including this compound, has expanded into materials science. Recent studies have investigated its use in creating novel polyamides with electrochromic properties, demonstrating its potential for applications in smart windows and displays. ntu.edu.tw The ongoing research in this area continues to uncover new synthetic methodologies and applications for this versatile molecule, highlighting its growing importance in advanced chemical research.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5441-10-1 ontosight.ai |

| Molecular Formula | C₁₃H₁₅N₅ |

| Molecular Weight | 241.29 g/mol |

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A common method involves the reaction of a suitable precursor, such as 4-nitroaniline, which is then reduced to the corresponding amine. The guanidine moiety can be introduced using reagents like S-methyl-N,N'-bis(tert-butoxycarbonyl)isothiourea, followed by deprotection. nih.govmdpi.com

The characterization of the resulting compound is crucial to confirm its structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H and C=N bonds of the guanidine group and the amino groups.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Applications in Chemical Research

The unique structural features of this compound make it a valuable tool in various areas of chemical research.

Building Block in Polymer Chemistry

This compound serves as a diamine monomer in the synthesis of novel polyamides. When reacted with various dicarboxylic acids, it can form high-performance polymers with desirable thermal and optical properties. ntu.edu.tw For instance, polyamides derived from this monomer have shown excellent thermal stability, with decomposition temperatures exceeding 500°C. ntu.edu.tw These polymers also exhibit electrochromic behavior, changing color upon the application of an electrical potential, which makes them promising materials for electronic devices. ntu.edu.tw

Ligand in Coordination Chemistry

The guanidine core and the two amino groups of this compound provide multiple coordination sites for metal ions. This allows it to act as a versatile ligand in the formation of metal complexes. researchgate.net The resulting complexes can exhibit interesting catalytic activities and have potential applications in various chemical transformations. The electronic properties of the complex can be tuned by the choice of the metal ion and the reaction conditions. Research in this area is ongoing, exploring the full potential of these novel coordination compounds.

Structure

3D Structure

Properties

CAS No. |

88297-88-5 |

|---|---|

Molecular Formula |

C13H15N5 |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

1,2-bis(4-aminophenyl)guanidine |

InChI |

InChI=1S/C13H15N5/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H3,16,17,18) |

InChI Key |

LQURJHXWDSZHJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for N,n Bis 4 Aminophenyl Guanidine and Its Structural Analogs

Direct Synthesis Approaches for N,N''-Bis(4-aminophenyl)guanidine

The most straightforward methods for constructing the this compound scaffold involve the direct coupling of aminophenyl precursors. These approaches are favored for their atom economy and procedural simplicity.

Guanidylation Reactions Utilizing Aminophenyl Building Blocks

Guanidylation reactions are a cornerstone in the synthesis of guanidine-containing compounds. These reactions introduce the guanidinyl moiety by reacting a suitable guanidinylating agent with an amine. In the context of this compound, this typically involves the reaction of p-phenylenediamine (B122844) or a related aminophenyl derivative with a reagent that provides the central carbon-nitrogen framework of the guanidine (B92328) group.

Common guanidinylating agents include cyanamide (B42294) and its derivatives. For instance, the reaction of p-phenylenediamine with cyanamide, often catalyzed by an acid, can lead to the formation of the desired diarylguanidine. The reaction proceeds through the nucleophilic attack of the amino group of the phenylenediamine onto the carbon atom of the cyanamide.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| p-Phenylenediamine | Cyanamide | Acid catalyst | This compound |

| 4-Nitroaniline | Cyanamide | Acid catalyst, followed by reduction | This compound |

Another versatile class of guanidinylating agents is S-methylisothioureas, which can be activated by various reagents to facilitate the reaction with amines. For example, N,N′-diprotected-S-methylisothioureas are frequently used. The reaction of such a reagent with p-phenylenediamine, followed by deprotection, yields this compound. nih.gov

Multi-step Synthetic Protocols for this compound Frameworks

Multi-step syntheses offer greater control and flexibility, allowing for the construction of more complex and specifically substituted this compound frameworks. These protocols often involve the sequential introduction of the aryl groups and the formation of the guanidine core.

One common strategy begins with the synthesis of a thiourea (B124793) intermediate. For example, reacting p-nitroaniline with a thiocarbonyl transfer reagent can produce a bis(4-nitrophenyl)thiourea. This intermediate can then be converted to the corresponding guanidine. This conversion can be achieved through S-methylation to form an isothiourea, followed by reaction with an amine or ammonia (B1221849). The final step involves the reduction of the nitro groups to the desired amino functionalities.

A representative multi-step synthesis is outlined below:

Formation of a diarylthiourea: Two equivalents of a protected or pre-functionalized aniline (B41778) are reacted with a thiocarbonyl source (e.g., thiophosgene (B130339) or carbon disulfide) to form a symmetrical N,N'-diarylthiourea.

Activation of the thiourea: The thiourea is then activated, commonly by S-alkylation (e.g., with methyl iodide) to form a reactive S-alkylisothiourea salt.

Guanidinylation: The isothiourea salt is subsequently reacted with an amine. For the synthesis of the parent compound, this would be ammonia or a protected form thereof.

Deprotection: Finally, any protecting groups on the amino functionalities are removed to yield this compound.

These multi-step approaches are particularly valuable for preparing unsymmetrical diarylguanidines, where different aryl groups are attached to the guanidine nitrogen atoms.

Preparation of this compound Derivatives and Functionalized Analogs

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties. Modifications can be made to the aryl rings, the bridging guanidine unit, or by incorporating entirely new structural motifs.

Modification of Aryl and Bridging Units

Modifications to the aryl rings are typically introduced by starting with substituted anilines. For instance, using anilines with electron-donating or electron-withdrawing groups at various positions on the phenyl ring allows for the synthesis of a wide range of derivatives. These substituents can influence the electronic properties, solubility, and steric environment of the final molecule.

The bridging guanidine unit can also be modified. For example, alkyl or aryl substituents can be introduced on the central nitrogen atom. This is often achieved by using a substituted guanidinylating agent or by direct alkylation/arylation of a pre-formed diarylguanidine.

| Starting Material | Modification | Resulting Derivative |

| Substituted anilines | Used in direct synthesis | Aryl-substituted N,N''-Bis(aminophenyl)guanidine analogs |

| This compound | Alkylation/Arylation | N-substituted derivatives |

Integration of Heterocyclic and Extended Conjugated Systems

To further expand the structural diversity and potential applications, heterocyclic rings and extended conjugated systems can be incorporated into the this compound structure. This can be achieved by using amino-substituted heterocyclic compounds as the starting building blocks in place of aminophenyl groups.

For example, aminopyridines, aminopyrimidines, or other nitrogen-containing heterocycles can be used in guanidylation reactions to produce analogs where one or both of the phenyl rings are replaced by a heterocyclic system. The synthesis of N,N'-diarylguanidines containing naphthalene (B1677914) rings has also been reported, which extends the conjugated system. nih.gov

The integration of such systems can significantly impact the molecule's electronic absorption and emission properties, as well as its ability to participate in intermolecular interactions such as hydrogen bonding and pi-stacking.

Protective Group Chemistry in Guanidine Synthesis

The guanidine functional group contains multiple nucleophilic nitrogen atoms, and the primary amino groups of this compound are also reactive. Therefore, protective group chemistry is an indispensable tool in the synthesis of this compound and its derivatives, especially in multi-step protocols. scholaris.cagoogle.com

Protecting groups are used to temporarily block these reactive sites to prevent unwanted side reactions and to direct the synthesis towards the desired product. Common protecting groups for the guanidine functionality include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and various sulfonyl groups. google.comacs.orgnih.gov The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal in the final steps of the synthesis.

For the amino groups on the phenyl rings, standard amine protecting groups such as Boc or acetyl (Ac) can be employed. Alternatively, the synthesis can be carried out using nitroanilines, where the nitro group serves as a precursor to the amine and is reduced in the final step.

The use of orthogonal protecting groups, which can be removed under different conditions, is particularly powerful. acs.org This allows for the selective deprotection of different functional groups within the same molecule, enabling the synthesis of highly complex and specifically functionalized this compound analogs. For example, a Boc group (acid-labile) might be used to protect the aryl amines, while a Cbz group (removable by hydrogenolysis) protects the guanidine moiety.

| Protecting Group | Abbreviation | Cleavage Conditions | Protected Functionality |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) mdpi.com | Guanidine, Amine |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Guanidine, Amine |

| Trifluoroacetyl | TFA | Mild basic conditions acs.org | Guanidine |

| p-Toluenesulfonyl | Tosyl | Strong acid (e.g., HF) google.com | Guanidine, Amine |

| p-Methoxybenzenesulfonyl | Mts | Methanesulfonic acid google.com | Guanidine |

Strategies for Nitrogen Atom Protection (e.g., Boc, Cbz, TFA-labile)

To manage the reactivity of the guanidine and amino groups during synthesis, various protecting groups are employed. The selection of these groups is critical for achieving high yields and purity of the final product. Commonly used protecting groups in guanidine synthesis include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and trifluoroacetyl (TFA). researchgate.netcreative-peptides.commasterorganicchemistry.com

The Boc group is a widely utilized protecting group in peptide synthesis and is also effective for protecting the nitrogen atoms of guanidines. masterorganicchemistry.comnih.govmdpi.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.commdpi.com This acid-lability makes it orthogonal to base-labile protecting groups. researchgate.net

The Cbz group is another established amino-protecting group that offers stability under various conditions. masterorganicchemistry.comnih.gov It can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which provides an alternative deprotection strategy that is orthogonal to both acid- and base-labile groups. masterorganicchemistry.com

The trifluoroacetyl (TFA) group serves as a protecting group for the guanidine functionality itself. It is readily cleaved under mild basic conditions, making it complementary to the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group. researchgate.netnih.govcolab.ws This orthogonality is a key consideration in multi-step syntheses.

A common strategy for synthesizing substituted guanidines involves the use of N,N'-di-Boc-protected guanidinylating reagents, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine or S-methyl-N,N'-bis(tert-butoxycarbonyl)isothiourea. nih.govnih.gov These reagents react with amines to form the protected guanidine moiety. For instance, the synthesis of N,N'-di-Boc-protected guanidines can be achieved by reacting an amine with N,N′-di-Boc-S-methylisothiourea in the presence of a thiophilic metal salt like HgCl₂ or through the use of pyrazole-based carboxamidines. nih.govcsic.es The subsequent removal of the Boc groups with TFA yields the desired guanidine. mdpi.com

| Protecting Group | Abbreviation | Common Reagent for Introduction | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) masterorganicchemistry.commdpi.com |

| Carboxybenzyl | Cbz, Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., piperidine) researchgate.netnih.gov |

Orthogonal Deprotection Techniques and Considerations

Orthogonal deprotection is a crucial strategy in the synthesis of complex molecules like this compound, where multiple protecting groups are used. This technique allows for the selective removal of one protecting group in the presence of others, enabling stepwise modification of the molecule. researchgate.netmasterorganicchemistry.com

The combination of Boc, Cbz, and TFA-labile protecting groups offers a powerful orthogonal set. For example, a Boc group can be removed with acid while a Cbz group on the same molecule remains intact. researchgate.net Similarly, a TFA-labile group can be cleaved with a mild base without affecting the acid-labile Boc group. researchgate.netcolab.ws

In the context of synthesizing analogs of this compound, one might protect the exocyclic amino groups with a Boc group and the guanidine nitrogens with a different protecting group, such as Cbz or a TFA-labile group. This allows for the selective deprotection and subsequent functionalization of either the aromatic amines or the guanidine core.

| Protecting Group Combination | Deprotection Condition 1 (Selective for Group 1) | Deprotection Condition 2 (Selective for Group 2) |

| Boc and Cbz | Acid (e.g., TFA) for Boc removal | Hydrogenolysis for Cbz removal masterorganicchemistry.com |

| Boc and TFA-labile | Acid (e.g., TFA) for Boc removal | Mild Base for TFA-labile group removal researchgate.net |

| Cbz and TFA-labile | Hydrogenolysis for Cbz removal | Mild Base for TFA-labile group removal researchgate.net |

Advanced Synthetic Strategies

Modern synthetic chemistry offers sophisticated techniques for the efficient and versatile construction of complex molecules like this compound and its derivatives.

Application of Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) is a powerful methodology that facilitates the synthesis of complex molecules by anchoring the starting material to a solid support, typically a resin. jabde.comyoutube.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step, eliminating the need for traditional column chromatography. jabde.com While extensively used in peptide synthesis, SPS is also applicable to the synthesis of guanidine-containing compounds. researchgate.netnih.govrsc.org

In the context of this compound analogs, a solid-phase approach could involve attaching a precursor of one of the aminophenyl moieties to a resin. The guanidine core could then be constructed on the solid support, followed by the addition of the second aminophenyl group. Finally, the target molecule is cleaved from the resin. This method allows for the systematic variation of the building blocks and the potential for automated synthesis. The use of orthogonal protecting groups is integral to solid-phase strategies to control the sequence of reactions. researchgate.net

Metal-Catalyzed and Organocatalyzed Guanidylation Reactions

Recent advancements in catalysis have provided milder and more efficient methods for guanidinylation reactions. rsc.org

Metal-catalyzed guanidylation has emerged as a significant tool. semanticscholar.org Transition metals like copper, palladium, and lanthanides can catalyze the formation of C-N bonds in guanidine synthesis. rsc.orgorganic-chemistry.org For example, copper-catalyzed cross-coupling reactions have been developed for the direct guanidinylation of aryl halides. nih.govorganic-chemistry.org This method could potentially be applied to the synthesis of this compound by coupling a protected guanidine with a suitable 4-haloaniline derivative. Palladium-catalyzed reactions have also been employed for the synthesis of cyclic guanidines. organic-chemistry.org

Organocatalysis , which utilizes small organic molecules as catalysts, offers an alternative, metal-free approach to guanidylation. youtube.com While the direct organocatalyzed synthesis of diarylguanidines is an area of ongoing research, organocatalysts are known to activate various functional groups and could potentially be applied to facilitate the addition of amines to carbodiimides or other guanidinylating agents under mild conditions.

These catalytic methods often offer advantages in terms of functional group tolerance, reaction conditions, and efficiency compared to classical methods, making them attractive for the synthesis of complex guanidine-containing molecules. rsc.org

Elucidation of Reaction Mechanisms and Catalytic Properties

The Guanidinium (B1211019) Moiety as a Catalytic Center

The catalytic activity of guanidine-based molecules is intrinsically linked to the guanidinium cation, the protonated form of the guanidine (B92328) group. rsc.org This cation is not merely a passive spectator ion but an active participant in catalysis, offering multiple sites for interaction and activation. Its stability, due to charge delocalization over three nitrogen atoms, and its ability to form strong hydrogen bonds are key to its function. rsc.orgnih.gov

A predominant catalytic mechanism for guanidine-based systems involves a bifunctional activation strategy where a neutral guanidine unit and its conjugate acid, the guanidinium ion, operate in concert. researchgate.net In this cooperative model, the neutral guanidine moiety acts as a Brønsted base (a general base), deprotonating a nucleophile to enhance its reactivity. Simultaneously, the protonated guanidinium moiety functions as a Brønsted acid (a general acid) or hydrogen-bond donor, activating an electrophile and stabilizing the transition state. researchgate.netbeilstein-journals.orgnih.gov

This synergistic action is particularly effective in the cleavage of phosphodiester bonds, mimicking the function of natural phosphodiesterase enzymes. nih.gov Kinetic and mechanistic studies on artificial phosphodiesterases built on various scaffolds have demonstrated that the presence of a guanidine-guanidinium catalytic dyad is a crucial requirement for significant catalytic activity. researchgate.net For instance, in the transesterification of the RNA model compound 2-hydroxypropyl p-nitrophenyl phosphate (B84403) (HPNP), the protonated guanidinium group binds to and electrophilically assists the phosphate group, while a general base facilitates the nucleophilic attack of the hydroxyl function on the phosphorus center. beilstein-journals.orgnih.gov This dual activation strategy leads to substantial rate enhancements, in some cases by a factor of 4 x 10⁴. nih.gov

Beyond the conventional acid-base model, guanidinium ions can engage in an unconventional bifunctional activation mode, serving as both a Lewis acid and a Brønsted acid. nih.govacs.org This mechanism was revealed through DFT (Density Functional Theory) studies on bicyclic guanidine-catalyzed reactions. nih.govacs.org In this mode, the central carbon atom of the guanidinium moiety, which is highly electron-deficient, acts as a Lewis acidic center. acs.orgresearchgate.net This allows it to interact with and activate a nucleophile (a Lewis base). acs.orgacademie-sciences.fr

Concurrently, the N-H protons of the same guanidinium ion act as Brønsted acids, forming hydrogen bonds to activate the electrophile. acs.org This dual Lewis acid-Brønsted acid activation provides an alternative, competitive reaction pathway that can critically influence the stereoselectivity of a reaction. nih.govacs.org This mode has been identified as a key factor in determining the stereochemical outcome of asymmetric thio-Michael reactions, where it competes with the more conventional Brønsted acid bifunctional activation. acs.orgntu.edu.sg

Kinetic and Mechanistic Studies of Guanidine-Mediated Reactions

Kinetic and mechanistic investigations have been instrumental in understanding the precise role of guanidine catalysts in various transformations. These studies illuminate the reaction pathways, transition states, and the origins of selectivity.

Guanidine-containing molecules have been extensively studied as artificial nucleases for their ability to cleave the highly stable phosphodiester bonds in RNA and DNA. researchgate.netresearchgate.net The cleavage of these linkages is a fundamental biological process, and mimicking it with small molecules is a significant challenge. beilstein-journals.orgresearchgate.net

Artificial phosphodiesterases incorporating guanidinium groups have proven effective in catalyzing the cleavage of model substrates like HPNP and bis(p-nitrophenyl) phosphate (BNPP). nih.govrsc.org The mechanism involves the guanidinium ion acting as an electrophilic catalyst, binding to the phosphate group and stabilizing the negative charge of the transition state. beilstein-journals.orgrsc.org This is often coupled with a general base catalysis mechanism, where a neutral base (such as another guanidine group or an external base) activates the attacking nucleophile, typically a hydroxyl group. beilstein-journals.orgnih.gov The cooperation between the guanidinium unit and the general base within the same molecule defines bifunctional catalysis in these systems. nih.gov Studies on bis(guanidinium) compounds have shown that their arrangement on a molecular scaffold is crucial for catalytic efficiency, with a preorganized structure leading to higher activity. rsc.org Furthermore, bis-guanidine-like compounds have been explored as DNA minor groove binders, where their dicationic nature allows for strong interaction with the phosphate backbone. nih.gov

| Catalyst Type | Model Substrate | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Bifunctional Guanidine/Guanidinium | HPNP (RNA Model) | General base-guanidinium cooperation | nih.gov |

| Guanidinium-Calixarene | HPNP, BNPP (DNA Model) | Synergic acylguanidine/acylguanidinium dyad | rsc.org |

| Bis(guanidinium) on Diphenylmethane (B89790) Scaffold | HPNP | Protonated guanidinium binds phosphate, general base activates nucleophile | beilstein-journals.org |

| Bis-guanidine diaromatic compounds | poly(dA-dT)2 | Binding to DNA minor groove | nih.gov |

Guanidines are highly effective catalysts for asymmetric thio-Michael reactions, which involve the conjugate addition of thiols to α,β-unsaturated carbonyl compounds. acs.orgresearchgate.net DFT calculations have been pivotal in elucidating the reaction mechanism and the origin of stereoselectivity. acs.org

The prevailing mechanism involves bifunctional activation by the guanidine catalyst. acs.orgnih.gov The catalyst simultaneously activates both the nucleophile (thiol) and the electrophile (the Michael acceptor). nih.gov The basic guanidine nitrogen deprotonates the thiol to form a more reactive thiolate anion. At the same time, the protonated guanidinium cation activates the Michael acceptor by forming one or two hydrogen bonds with the carbonyl oxygen(s), rendering the β-carbon more electrophilic. acs.orgresearchgate.net This dual activation within a chiral catalyst framework orients the reactants in a specific manner, leading to high enantioselectivity. acs.org As mentioned previously, an unconventional Lewis acid-Brønsted acid activation pathway can also operate, providing an alternative route that influences the final stereochemical outcome. nih.govacs.org

| Catalyst System | Reaction | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Bicyclic Guanidine | Thiophenol + Phthalimide | Revealed unconventional Lewis acid-Brønsted acid activation mode | acs.org |

| Guanidine-Thiourea | Diethyl malonate + trans-β-nitrostyrene | Bifunctional activation of both reactants | researchgate.net |

| Bifunctional Iminophosphorane | Thiol + α,β-Unsaturated Amides | Electrophile activated by H-bond donor, nucleophile bound to protonated base | nih.gov |

Nucleophilic Reactivity of Bisguanidine Systems

While guanidines are renowned as strong organic bases and their conjugate acids as hydrogen-bond donors, they can also function directly as nucleophilic catalysts or reagents. rsc.orgdntb.gov.ua The nucleophilicity of guanidines has been systematically quantified, showing them to be among the most powerful neutral organic nucleophiles. dntb.gov.ua

Linked bisguanidine systems can exhibit notable nucleophilic activity. For example, a methylene-linked bis{guanidine}, H₂C{hpp}₂, has been shown to react with organic halides. nih.govrsc.org It can even activate dichloromethane (B109758) under ambient conditions to form a cyclic dicationic heterocycle, demonstrating the potent nucleophilic character of the bisguanidine system. nih.govrsc.org

Furthermore, the typically unreactive guanidine carbon center can be rendered susceptible to nucleophilic substitution. organic-chemistry.org By converting a guanidine into a guanidine cyclic diimide (GCDI), the strong resonance stabilization is disrupted. This enhances the electrophilicity of the central carbon. In the presence of an acid additive, this activated carbon center undergoes nucleophilic substitution with various amines and alcohols, providing a novel pathway to functionalized guanidines. organic-chemistry.org

Reactions with Organic Halides and Electrophiles

The nucleophilic nature of the guanidine moiety enables N,N''-Bis(4-aminophenyl)guanidine to react with a range of organic halides and other electrophilic species. The nitrogen atoms of the guanidine can act as nucleophiles in substitution reactions, for example, with alkyl halides. This reactivity is a cornerstone of guanidine chemistry, allowing for the synthesis of more complex, substituted guanidines. researchgate.net An efficient method for such alkylations involves using carbamate-protected guanidines with various alkyl halides under biphasic conditions, catalyzed by a phase-transfer catalyst like a tetrabutylammonium (B224687) salt. researchgate.net

Furthermore, guanidines can undergo condensation reactions with bis-electrophiles to yield highly nitrogenous heterocyclic compounds. nih.gov For instance, the reaction of guanidine hydrochlorides with bis-electrophiles such as 1,1,3,3-tetramethoxypropane (B13500) can proceed smoothly under microwave irradiation to produce 2-aminopyrimidines in good yields. nih.gov This type of cyclocondensation reaction highlights a pathway where this compound could serve as a building block for more complex molecular architectures. The reaction rate and success are often dependent on electronic and steric factors of the reactants. thieme-connect.de

| Electrophile Type | Specific Example | Reaction Type | Resulting Product Class |

|---|---|---|---|

| Alkyl Halide | Alkyl Bromide/Chloride | Nucleophilic Substitution (Alkylation) | N-Alkylated Guanidines |

| Bis-Electrophile | 1,1,3,3-Tetramethoxypropane | Cyclocondensation | 2-Aminopyrimidines |

| Dihalide | Dichloromethane | Cyclization | Dicationic Heterocycles |

Formation and Characterization of Dicationic Cages and Heterocycles

The bifunctional nature of molecules containing two guanidine units allows for the construction of unique macrocyclic and cage-like structures. Linked bis-guanidines have demonstrated nucleophilic activity towards organic halides, leading to the formation of dicationic heterocycles. rsc.orgnih.gov In a notable example, a methylene-linked bis{guanidine} was shown to react with dichloromethane under ambient conditions to afford a cyclic dicationic product. rsc.orgnih.gov

This principle can be extended to this compound, which, if incorporated into a larger molecular system with a second guanidine unit, could react with appropriate bis-electrophiles to form complex dicationic cages. The synthesis of such structures is a testament to the nucleophilic power of the guanidine group. The resulting dicationic heterocycles are of interest for their potential applications in molecular recognition and anion binding, owing to the positive charges and defined cavity shape. The reaction of 2-amino-1,4-dihydropyrimidines with various bis-electrophiles has been shown to produce novel fused bi-pyrimidine and other heterocyclic scaffolds with high nitrogen content. nih.gov

Structural Influences on Catalytic Efficiency

The catalytic performance of guanidine-based catalysts is intricately linked to their molecular structure. Both electronic and steric properties of the substituents on the guanidine scaffold play a crucial role in determining its efficiency and selectivity.

Steric and Electronic Effects on Catalytic Performance

The catalytic activity of guanidines is heavily influenced by the electronic nature of their substituents. mdpi.com For this compound, the aminophenyl groups are key modulators. The basicity of the central guanidine unit can be tuned by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. Electron-withdrawing substituents decrease the electron density on the guanidine nitrogens, reducing their basicity and nucleophilicity, which can in turn affect the catalytic rate. thieme-connect.de Conversely, electron-donating groups would enhance basicity. Studies on N,N'-substituted guanidines have shown that electron-deficient aniline (B41778) substituents can alter the preferred tautomeric form of the molecule, which has direct implications for its hydrogen bonding capabilities and interaction with substrates. mdpi.com

Steric effects also play a significant role. Bulky substituents near the catalytically active guanidine center can hinder the approach of substrates, potentially lowering the reaction rate. However, steric hindrance can also be exploited to enhance selectivity in asymmetric catalysis. In studies involving aza-crown ether catalysts, the substituents on the nitrogen atom were found to have a noteworthy effect on the catalytic capability, with both the length of side arms and steric effects influencing enantioselectivity. tandfonline.com For a catalyst based on the this compound framework, the steric profile of the molecule would be a critical parameter in its design and application.

Investigation of the Gem-Dialkyl Effect

A fascinating structural modification that can enhance catalytic efficiency in certain systems is the gem-dialkyl effect. This effect has been demonstrated in bifunctional catalysts based on a diphenylmethane spacer decorated with two guanidine units. nih.govresearchgate.net These catalysts are effective in promoting the transesterification of RNA model substrates like 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP). nih.govresearchgate.net

| Spacer Moiety | Relative Rate Enhancement | Attributed Driving Force |

|---|---|---|

| Methylene (-CH₂) | 1.0 (Reference) | N/A |

| Cyclohexylidene | 4.5 | Entropic (Reduced Rotational Freedom) |

| Adamantylidene | 9.1 | Entropic (Reduced Rotational Freedom) |

Advanced Spectroscopic Characterization and Crystallographic Analysis

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a fundamental tool for the confirmation of the molecular structure of N,N''-Bis(4-aminophenyl)guanidine by identifying its constituent functional groups and providing a unique "fingerprint" spectrum.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The IR spectrum of a related compound, 1,3-di-o-tolylguanidine, which has a similar guanidine (B92328) core, shows characteristic absorption bands that can be used for comparison. nist.gov For this compound, one would expect to observe distinct stretching vibrations for the N-H bonds of both the primary amino groups (-NH2) and the guanidine moiety itself, typically in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the guanidine group would be expected to appear in the 1600-1680 cm⁻¹ range. Furthermore, characteristic peaks corresponding to the aromatic C-H stretching and C=C bending vibrations from the phenyl rings would be present.

While specific experimental IR and Raman data for this compound are not widely available in the public domain, the spectra of analogous compounds provide a basis for expected peak positions. For instance, the IR spectrum of 1,3-diphenylguanidine (B1679371) hydrochloride reveals the complexity of the vibrations associated with the guanidinium (B1211019) core and the phenyl rings. nist.gov A comprehensive analysis would involve correlating the experimental IR and Raman bands with theoretical calculations to assign the vibrational modes accurately.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| Primary Amine (N-H) | 3300-3500 | Symmetric & Asymmetric Stretching |

| Guanidine (N-H) | 3100-3300 | Stretching |

| Guanidine (C=N) | 1600-1680 | Stretching |

| Aromatic Ring (C=C) | 1450-1600 | Stretching |

| Aromatic Ring (C-H) | 3000-3100 | Stretching |

| Aromatic Ring (C-H) | 690-900 | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would provide an unambiguous assignment of all proton and carbon atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H protons. Due to the symmetry of the molecule, the four protons on each of the para-substituted phenyl rings would likely appear as two sets of doublets, characteristic of an AA'BB' spin system. The chemical shift of these aromatic protons would be influenced by the electron-donating amino group and the guanidine linkage. The protons of the primary amino groups (-NH2) and the guanidine N-H protons would appear as broad singlets, and their chemical shifts could be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would provide complementary information. The carbon atom of the guanidine group (C=N) is expected to have a characteristic chemical shift in the range of 150-160 ppm. chemicalbook.com The spectrum would also show distinct signals for the four types of carbon atoms in the 4-aminophenyl rings. The carbon attached to the amino group (C-NH2) and the carbon attached to the guanidine nitrogen (C-N) would be readily identifiable based on their chemical shifts.

Although a complete, published ¹H and ¹³C NMR dataset for this compound is scarce, data from structurally similar compounds, such as various substituted guanidines, can offer valuable comparative insights. csic.escsic.es

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 115 - 140 |

| Amine N-H | Variable (broad) | - |

| Guanidine N-H | Variable (broad) | - |

| Guanidine C=N | - | 150 - 160 |

| Aromatic C-NH2 | - | 140 - 150 |

| Aromatic C-N (guanidine) | - | 130 - 145 |

To overcome the challenges of signal overlap and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the AA'BB' system of the phenyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Solid-state NMR (ssNMR) would be particularly valuable for characterizing the compound in its crystalline form, providing information about its molecular conformation and intermolecular interactions in the solid state. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could be used to obtain high-resolution ¹³C spectra of the solid material. Structural studies of N,N′-bis-aryl-N′′-acylguanidines have shown that isomerism and conformational effects can lead to complex NMR spectra, which can be resolved using low-temperature and solid-state NMR techniques in conjunction with theoretical calculations. rsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within the molecule and is influenced by the extent of conjugation.

Fluorescence and Photoluminescence Properties

The photoluminescence properties of guanidine derivatives are of significant interest for their potential applications in materials science and as fluorescent probes. While specific data on the fluorescence of the parent this compound is not extensively detailed in the provided search results, studies on related compounds offer valuable insights. For instance, a study on N,N'-bis(4'-aminophenyl)-1,4-quinonenediimine doped with heteropolyacid H4SiW12O40 investigated its photoluminescence properties. The doping was found to influence the intensity of the fluorescence emission band. researchgate.net Another study on guanidine-substituted 1,8-naphthalimide (B145957) detailed how the protonation state of the guanidine group, influenced by the solvent environment, affects the emission properties, leading to a large Stokes shift due to an excited-state intramolecular charge transfer (ICT) process. researchgate.net Similarly, guanidinyl-substituted coumarins exhibit dual fluorescence emission in water with very high Stokes shifts, a phenomenon attributed to an excited-stated deprotonation coupled with an ICT process. researchgate.net These examples underscore the principle that the fluorescence of guanidine-containing compounds can be significantly modulated by their chemical environment and structural modifications, including the introduction of electron-donating or withdrawing groups and the possibility of excited-state proton transfer. The presence of the 4-aminophenyl moieties in this compound suggests potential for interesting photoluminescent behavior, likely involving charge transfer processes.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a critical analytical technique for the unambiguous identification and purity verification of synthesized organic compounds. For derivatives of guanidine, this method provides precise molecular weight information, which is essential for confirming the chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. researchgate.net This technique is routinely used to confirm the identity of newly synthesized guanidine derivatives. For example, in the synthesis of various benzyl (B1604629) and phenyl guanidine derivatives, HRMS was employed to confirm the exact mass of the synthesized compounds, ensuring they were of at least 95% purity as determined by other methods like NMR spectroscopy. nih.govbath.ac.ukmdpi.com The high resolution of instruments like Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation between compounds with very similar molecular weights, providing a high degree of confidence in the assigned structure. researchgate.net For instance, the high-resolution product ion spectrum of a derivatized guanidine compound was used to support its proposed structure by matching the measured mass to the calculated mass with a deviation of only -2.53 ppm. nih.gov

Table 1: Representative HRMS Data for Guanidine Derivatives

| Compound | Calculated m/z | Found m/z | Reference |

| tert-Butyl N-[(1E)-{[(4-aminophenyl)methyl]amino}({[(tert-butoxy)carbonyl] imino})methyl]carbamate | 365.2183 (M + H)⁺ | 365.2189 | bath.ac.uk |

| Product 3a (derivatized guanidine) | 252.1125 (C₁₅H₁₄N₃O)⁺ | - | nih.gov |

This table is illustrative and shows data for related guanidine derivatives to demonstrate the application of HRMS. Specific HRMS data for this compound was not available in the search results.

X-ray Crystallography and Supramolecular Organization

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule and how these molecules arrange themselves in the solid state, a field known as supramolecular chemistry. nih.govtheses.fr This technique is crucial for understanding the intermolecular forces that govern the properties of materials. researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Charge Pairing

The solid-state packing of molecules is dictated by a variety of non-covalent interactions. conicet.gov.ar For guanidinium cations and aromatic systems, these interactions include hydrogen bonding, π-π stacking, and cation-π interactions. nih.gov Hydrogen bonding is a particularly important and directional interaction that plays a key role in the self-assembly of molecules. acs.orgnih.gov In guanidine-containing structures, the N-H groups of the guanidinium moiety are excellent hydrogen bond donors, and they can interact with suitable acceptors on neighboring molecules. nih.gov

π-π stacking interactions between aromatic rings, such as the phenyl groups in this compound, are also significant in stabilizing the crystal lattice. theses.frresearchgate.net The interplay between hydrogen bonding and π-π stacking can lead to complex and well-defined supramolecular architectures. bohrium.com Computational studies have shown that in complexes of guanidinium with aromatic molecules, the most stable arrangements often involve the aromatic units coordinating to the NH₂ groups of the guanidinium cation. nih.gov The presence of both hydrogen bond donors/acceptors and aromatic rings in this compound suggests that its crystal structure is likely stabilized by a network of these interactions.

Computational and Theoretical Investigations of N,n Bis 4 Aminophenyl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for exploring the molecular properties of N,N''-Bis(4-aminophenyl)guanidine from first principles. uni-konstanz.de These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of both ground and excited state characteristics. biorxiv.org

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground-state geometry and electronic structure of molecules. unimi.it For guanidine (B92328) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G, 6-311G, or cc-PVDZ, are used to compute key structural parameters. uni-konstanz.denih.gov The process involves finding the lowest energy conformation of the molecule, which provides data on bond lengths, bond angles, and dihedral angles. unimi.it

Table 1: Representative Calculated Geometric Parameters for Guanidine Derivatives (Based on similar structures) Note: Data presented here are illustrative and based on DFT calculations of related guanidine-containing molecules, as specific data for this compound was not available in the searched literature.

| Parameter | Typical Calculated Value | Reference |

|---|---|---|

| C=N (guanidine) bond length | ~1.32 Å | unimi.it |

| C-N (guanidine-phenyl) bond length | ~1.38 Å | unimi.it |

| N-C-N (guanidine) bond angle | ~120° | unimi.it |

| Dihedral Angle (Phenyl-Guanidine) | Varies with conformation | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in their electronic excited states. nih.gov This method is instrumental for calculating properties such as electronic absorption spectra, excitation energies, and oscillator strengths. nih.gov By applying TD-DFT, researchers can predict the wavelengths at which a molecule absorbs light (λmax) and the nature of the electronic transitions involved, typically from the ground state to one or more excited states. nih.govnih.gov

For molecules like this compound, which possess chromophoric groups, TD-DFT calculations can elucidate the character of these transitions, such as n→π* or π→π*. biorxiv.org These calculations are often performed using the same functionals and basis sets as the ground-state DFT calculations (e.g., B3LYP) to ensure consistency. uni-konstanz.denih.gov The results are crucial for understanding the photophysical properties of the compound and are particularly important in fields like dye-sensitized solar cells, where light-harvesting efficiency is a key parameter. uni-konstanz.denih.gov The accuracy of TD-DFT can be affected by the choice of functional, especially for describing charge-transfer states. nih.gov

Table 2: Illustrative Optical Properties of Guanidine-Based Dyes from TD-DFT Calculations Note: This table contains representative data from studies on guanidine-based dyes to illustrate the outputs of TD-DFT calculations.

| Compound Type | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition | Reference |

|---|---|---|---|---|

| Guanidine-based D-π-A Dye | 450 - 600 | > 0.5 | HOMO → LUMO | uni-konstanz.denih.gov |

| Porphyrin Photosensitizer | Varies (Q and B bands) | Varies | HOMO/HOMO-1 → LUMO/LUMO+1 | nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and dynamics. researchgate.net For a flexible molecule like this compound, which has multiple rotatable bonds connecting the phenyl rings to the central guanidine unit, MD simulations can map the accessible conformations and the energy barriers between them. researchgate.net

An MD simulation numerically solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov This allows for the exploration of the potential energy surface of the molecule, revealing stable and metastable conformational states and the pathways for interconversion. biorxiv.org Techniques such as Replica Exchange Molecular Dynamics (REMD) can be employed to enhance sampling of the conformational space, which is particularly useful for complex molecules with many degrees of freedom. researchgate.net While specific MD simulation studies focused solely on the conformational landscape of this compound are not widely documented, this methodology is essential for understanding how the molecule's shape fluctuates in different environments (e.g., in solution), which can significantly impact its interactions and reactivity. researchgate.netuni-konstanz.de

Analysis of Frontier Molecular Orbitals (FMOs)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic and optical properties, as well as the chemical reactivity of a molecule. unimi.it

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and stability of a molecule. uni-konstanz.de A small energy gap is associated with higher reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule can be easily excited. unimi.it In the context of this compound, the HOMO-LUMO gap governs the energy required for an electronic transition, which directly influences its absorption spectrum. uni-konstanz.de

In many guanidine-based systems designed for applications like dye-sensitized solar cells, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. nih.gov The energy levels of the HOMO and LUMO, and thus the energy gap, can be tuned by making structural modifications to the molecule. uni-konstanz.denih.gov This tuning is essential for controlling the charge transfer dynamics upon photoexcitation. nih.gov An efficient intramolecular charge transfer from the donor (aminophenyl groups) to the acceptor (guanidine core or other attached groups) is desirable for many optical and electronic applications. uni-konstanz.de

Table 3: Representative Frontier Orbital Energies for Guanidine-Based Compounds Note: The values are illustrative, taken from DFT calculations on various guanidine derivatives, and show typical energy ranges.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Guanidine-based Dye 1 | -5.29 to -6.08 | -2.39 to -2.90 | 2.90 to 3.18 | uni-konstanz.denih.gov |

| Thiazolidine Derivative | ~ -6.5 | ~ -2.1 | ~ 4.4 | |

| 2-(1-Phenylethylideneamino) guanidine | -6.04 | -1.13 | 4.91 | unimi.it |

Mapping the electron density distribution of the frontier orbitals provides a visual representation of where electronic transitions are likely to occur. nih.gov In molecules with donor-acceptor character, the HOMO is generally concentrated on the electron-rich donor moieties, while the LUMO is localized on the electron-deficient acceptor regions. nih.gov

For this compound, the aminophenyl groups act as electron donors. Therefore, the HOMO is expected to be primarily distributed over these phenyl rings and the amino nitrogens. nih.gov The central guanidine group, depending on its substitution and electronic environment, can act as part of the conjugated bridge or the acceptor unit, where the LUMO would be localized. uni-konstanz.denih.gov The spatial overlap between the HOMO and LUMO orbitals is also a key factor; a significant overlap facilitates efficient intramolecular charge transfer upon excitation. This analysis is crucial for designing molecules with specific charge-transfer properties for applications in electronics and photonics. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions, including those involving complex molecules like this compound. By mapping potential energy surfaces, researchers can identify stable intermediates, transition states, and predict the most likely pathways for a given transformation.

The calculation of energy barriers (activation energies) is fundamental to predicting reaction kinetics. While specific transition state calculations for reactions of this compound are not extensively documented in dedicated studies, the principles can be understood from computational work on related guanidine systems and catalytic cycles. Density Functional Theory (DFT) is a common method used for these calculations. researchgate.netnih.gov

For a hypothetical reaction, such as the formation of a derivative, computational chemists would model the geometry of the reactants, the proposed transition state, and the products. The energy difference between the reactants and the transition state determines the activation energy. A lower energy barrier indicates a kinetically more favorable reaction. For instance, DFT calculations on guanidinium-promoted phosphodiester cleavage have shown a significant drop in the activation energy, explaining the catalytic efficiency. researchgate.net Transition states are characterized by having exactly one imaginary frequency in their vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.net

Table 1: Illustrative Energy Barriers for a Generic Catalyzed Reaction This table provides example data from a DFT study on a different reaction to illustrate the concept of energy barrier calculation.

| Reaction Pathway | Catalyst | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| C2-Vinylation (Z-isomer) | None | B3LYP/6-31G(d,p) | 83.62 | nih.gov |

| C2-Vinylation (E-isomer) | None | B3LYP/6-31G(d,p) | > 83.62 | nih.gov |

| HPNP Cleavage | Guanidinium-based catalyst | DFT | Lowered vs. uncatalyzed | researchgate.net |

Prediction of Stereoselectivity and Reaction Outcomes

Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions. By calculating the energies of the different diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. researchgate.netacs.org The stereoselectivity is determined by the difference in the activation energies (ΔΔG‡) of the competing pathways.

For reactions involving prochiral substrates or reagents, computational models can predict enantiomeric excess by comparing the transition state energies leading to the R and S products. DFT studies on various reactions, such as intramolecular Diels-Alder reactions, have shown that high stereoselectivity can be kinetically controlled by a balance of ring strain and electronic effects in the transition structure. researchgate.net While specific studies predicting the stereoselectivity of reactions for this compound are sparse, the established methodologies are fully applicable. These models would analyze how the aminophenyl groups orient themselves in the transition state to minimize steric hindrance and maximize stabilizing noncovalent interactions, thereby favoring the formation of one stereoisomer over another. harvard.edu

Theoretical Examination of Noncovalent Interactions

Noncovalent interactions are crucial in determining the structure, stability, and function of molecules like this compound. These interactions, though individually weak, collectively govern molecular recognition, crystal packing, and binding to biological targets. harvard.edunih.gov Computational methods are indispensable for quantifying these forces.

The this compound molecule possesses multiple hydrogen bond donor (N-H groups) and acceptor (amine and imine nitrogens) sites, making hydrogen bonding a dominant intermolecular force. researchgate.net The strength of these hydrogen bonds can be quantified using computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and by calculating binding energies of model complexes. nih.govmdpi.com

QTAIM analysis provides information about the topology of the electron density, allowing for the identification and characterization of bond critical points (BCPs) associated with hydrogen bonds. nih.gov Studies on analogous compounds like sulfaguanidine (B1682504) cocrystals have used these methods to quantify the strength of various N-H···O and N-H···N hydrogen bonds. nih.gov The calculated energy of these interactions typically ranges from weak to medium-strong.

Table 2: Calculated Hydrogen Bond Energies in a Sulfaguanidine (SGD) Cocrystal System This table presents data from a QTAIM analysis on a related sulfaguanidine system to illustrate the quantification of hydrogen bond strengths.

| Interacting Molecules | Hydrogen Bond Type | Distance (Å) | Calculated Energy (kJ/mol) | Reference |

| SGD - 4-Hydroxybenzoic acid | N-H···O | 2.003 | -35.23 | nih.gov |

| SGD - 4-Hydroxybenzoic acid | O-H···N | 1.769 | -60.88 | nih.gov |

| SGD - DPE | N-H···N | 2.149 | -24.77 | nih.gov |

| SGD - DPE | N-H···O | 2.188 | -22.76 | nih.gov |

Evaluation of Charge Pairing and Electrostatic Interactions

Under physiological conditions, the guanidine group is typically protonated, forming a guanidinium (B1211019) cation. This positive charge dominates the electrostatic profile of the molecule, enabling strong electrostatic interactions with negatively charged species. researchgate.netmdpi.com Computational methods like Molecular Electrostatic Potential (MEP) mapping are used to visualize the charge distribution on the molecular surface. nih.govmdpi.com

MEP maps highlight the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. For protonated this compound, a strong positive potential would be centered on the guanidinium group, while the lone pairs of the aniline (B41778) amino groups would represent regions of milder negative potential. These electrostatic interactions are key drivers for the binding of guanidinium-containing molecules to biological targets like proteins and nucleic acids, which often feature negatively charged phosphate (B84403) or carboxylate groups. researchgate.netmanchester.ac.uk

Beyond classical hydrogen bonds and electrostatics, weaker interactions like dispersion forces and C-H···π interactions play a significant role in the conformational stability and crystal packing of aromatic-rich molecules like this compound. harvard.edursc.org

The two phenyl rings in the molecule can engage in π-π stacking or C-H···π interactions. In a C-H···π interaction, a C-H bond acts as a weak hydrogen bond donor, interacting with the electron-rich face of an aromatic ring. nih.govwiley.com The strength of these interactions is modest, typically in the range of 2-10 kJ/mol, but their cumulative effect can be substantial. mdpi.com High-level quantum chemical calculations, such as Coupled-Cluster theory with Singles, Doubles, and perturbative Triples [CCSD(T)], can accurately quantify these weak forces. mdpi.com Computational studies on model systems have demonstrated that the intrinsic strength of a C–H⋯O interaction is about a quarter of that of a conventional O–H⋯O hydrogen bond. mdpi.com These forces are critical for the fine-tuning of molecular conformations and recognition events. harvard.eduresearchgate.net

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, offering insights into their structural and electronic properties before or in conjunction with experimental synthesis and analysis. For this compound, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in simulating its infrared (IR), nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and fluorescence spectra. These computational approaches allow for a detailed examination of the molecule's vibrational modes, electronic transitions, and the chemical environment of its atoms.

Simulated Infrared and Nuclear Magnetic Resonance Spectra

Theoretical vibrational analysis, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the IR spectrum of this compound. acs.orgnih.gov The simulated spectrum reveals characteristic vibrational frequencies associated with its specific functional groups. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a forecast of the ¹H and ¹³C NMR spectra. d-nb.inforesearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound is characterized by several key vibrational modes. The presence of multiple N-H bonds in the amino and guanidine groups is expected to produce strong absorption bands in the 3200–3400 cm⁻¹ region. acs.orgmdpi.com The C=N stretching vibration of the central guanidine core typically appears in the crowded 1610–1660 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-C stretching vibrations within the phenyl rings are found in the 1400-1600 cm⁻¹ range. nih.govderpharmachemica.com

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3400 - 3200 | N-H stretching (asymmetric & symmetric) | Amino (-NH₂) & Guanidine |

| 3100 - 3000 | Aromatic C-H stretching | Phenyl Ring |

| 1660 - 1610 | C=N stretching | Guanidine Core |

| 1620 - 1580 | N-H bending (scissoring) | Amino (-NH₂) |

| 1600 - 1450 | Aromatic C=C stretching | Phenyl Ring |

| 1300 - 1200 | Aromatic C-N stretching | Aryl-Amine |

| 850 - 800 | C-H out-of-plane bending (para-disubstituted) | Phenyl Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational prediction of ¹H and ¹³C NMR spectra is crucial for structural elucidation. For this compound, the chemical shifts are influenced by the electron-donating amino groups and the central guanidine moiety. In the ¹H NMR spectrum, the protons of the amino groups (-NH₂) are expected to appear as a broad singlet. The aromatic protons will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, in the range of δ 6.5-7.5 ppm. csic.esrsc.org

In the ¹³C NMR spectrum, the most deshielded carbon is predicted to be the central carbon of the guanidine group (C=N), appearing around δ 155-160 ppm. mdpi.com The aromatic carbons attached to the amino groups (C-NH₂) would be shielded due to the electron-donating effect, while the carbons attached to the guanidinyl nitrogen (C-N) would be slightly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 10.0 - 8.0 | Guanidine N-H |

| ¹H | 7.5 - 7.0 | Aromatic C-H (ortho to -NH-guanidine) |

| ¹H | 7.0 - 6.5 | Aromatic C-H (ortho to -NH₂) |

| ¹H | 6.0 - 4.0 | Amino N-H₂ |

| ¹³C | 160 - 155 | Guanidine C=N |

| ¹³C | 150 - 140 | Aromatic C (para to -NH-guanidine, C-NH₂) |

| ¹³C | 135 - 125 | Aromatic C (ortho to -NH-guanidine) |

| ¹³C | 120 - 110 | Aromatic C (ortho to -NH₂) |

Predicted Ultraviolet-Visible and Fluorescence Spectra

The electronic absorption and emission properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). faccts.denih.gov These calculations help to understand the electronic transitions, such as π-π* transitions, and to predict the maximum absorption (λ_max) and emission wavelengths.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic system. The molecule's structure, featuring electron-donating amino groups connected to phenyl rings which are in turn linked to the central guanidine unit, resembles a Donor-π-Acceptor (D-π-A) system. acs.org Such systems are known for their charge-transfer characteristics. rsc.org Computational studies on similar guanidine-based dyes and aminophenyl compounds predict strong absorption bands in the UV-A to the visible region. acs.orgnih.gov For this compound, the main absorption peak (λ_max) is anticipated in the range of 320-380 nm, arising from intramolecular charge transfer from the aminophenyl donor groups to the guanidine core. rsc.orgresearchgate.net

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Predicted λ_max (nm) | Transition Type | Chromophore |

| 380 - 320 | π → π* (ICT) | Aminophenyl → Guanidine |

| 280 - 240 | π → π* | Phenyl Rings |

Fluorescence Spectroscopy: Molecules with extensive conjugation and charge-transfer character, like this compound, are often fluorescent. Computational methods can predict the fluorescence emission spectrum, which is typically red-shifted from the absorption spectrum (a phenomenon known as the Stokes shift). marshall.edu The emission arises from the molecule returning from the first singlet excited state (S₁) to the ground state (S₀). For aminophenyl-containing fluorophores, emission is often observed in the blue to green region of the spectrum. researchgate.netmdpi.com Based on computational studies of similar fluorescent compounds, this compound is predicted to exhibit fluorescence with an emission maximum in the 450-500 nm range, corresponding to a greenish-blue emission. researchgate.net The exact emission wavelength and quantum yield can be influenced by factors such as solvent polarity and steric hindrance affecting the planarity of the molecule in the excited state. rsc.org

Interactive Data Table: Predicted Fluorescence Emission for this compound

| Predicted Emission λ_max (nm) | Predicted Stokes Shift (nm) | Emitted Color Region |

| 500 - 450 | 150 - 100 | Greenish-Blue |

Material Science and Advanced Chemical Applications of N,n Bis 4 Aminophenyl Guanidine Excluding Biological/clinical

Development as Components in Organic Materials

The distinct structural characteristics of N,N''-Bis(4-aminophenyl)guanidine, featuring a central guanidine (B92328) core flanked by two aminophenyl groups, make it an excellent building block for various organic materials. The presence of multiple hydrogen bond donors and acceptors facilitates the formation of ordered supramolecular structures.

Fabrication of Molecular Recognition Devices

The guanidinium (B1211019) group, the protonated form of guanidine, is particularly effective at binding with carboxylates and phosphates through strong hydrogen bonding interactions. This inherent ability for molecular recognition is a cornerstone in the design of sophisticated molecular devices. By incorporating this compound into larger molecular frameworks, researchers can create systems capable of selectively binding to specific molecules. acs.orgacs.org This principle is fundamental to the development of sensors and other recognition-based technologies. The aggregation of guanidinium-carboxylate derivatives, controlled by hydrogen bonding, has been observed in the solid state, further highlighting the potential for creating organized molecular assemblies. acs.org

Application in Chemical Sensors

The molecular recognition capabilities of this compound and its derivatives are directly harnessed in the field of chemical sensors. The guanidine moiety's strong basicity and capacity for hydrogen bonding allow for the detection of various chemical species. researchgate.net Guanidine-containing sensors have been developed for a range of analytes. researchgate.netacs.org For instance, the interaction between the guanidinium group and target molecules can induce a measurable optical or electrochemical signal. This has led to the creation of fluorescent probes and other sensory materials. The development of ready-to-use sensors that are durable, reproducible, and highly selective and sensitive is an active area of research. frontiersin.org

Catalytic Systems and Enzyme Mimics

The guanidine functional group is not only a powerful tool for molecular recognition but also a potent catalytic center. Its basicity and ability to form multiple hydrogen bonds are key to its catalytic activity. ineosopen.org

Design of this compound-Based Organocatalysts

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable alternative to metal-based catalysis. Guanidine derivatives, including those based on the this compound scaffold, have been explored as effective organocatalysts for a variety of transformations. openrepository.comnih.gov Their strong basicity allows them to act as Brønsted bases, while their hydrogen-bonding capabilities enable them to activate substrates and stabilize transition states. ineosopen.org Chiral guanidines have shown promise in asymmetric catalysis, inducing stereoselectivity in chemical reactions. csic.es

Supramolecular Catalysts and Enzyme Mimicry

Inspired by the efficiency and selectivity of natural enzymes, chemists have sought to create artificial enzyme mimics. rsc.org Supramolecular chemistry offers a powerful approach to this challenge, enabling the self-assembly of molecular components into complex, functional catalytic systems. mdpi.comnih.gov The guanidinium group, with its ability to bind substrates and facilitate reactions, is a valuable component in the design of these enzyme mimics. researchgate.net By positioning guanidinium groups within a defined molecular architecture, it is possible to create catalytic pockets that mimic the active sites of enzymes, leading to significant rate enhancements and selectivity. rsc.orgusd.edu These systems often rely on the cooperative action of a protonated guanidinium unit as an electrophilic activator and a neutral guanidine unit as a general base. researchgate.net

Optoelectronic Applications

The electronic properties of this compound and its derivatives have opened doors to their use in optoelectronic devices. The aromatic phenyl rings and the delocalized guanidinium core contribute to their ability to participate in charge transfer processes.

Recent research has explored the use of guanidine-based organic dyes as photosensitizers in dye-sensitized solar cells (DSSCs). acs.org The modification of the guanidine core with different electron donor and acceptor groups can tune the molecule's electronic and optical properties, including its light-harvesting efficiency. acs.org Furthermore, guanidine derivatives have been investigated as components in perovskite solar cells, where they can improve energy alignment and charge extraction, leading to enhanced device efficiency and stability. google.com The integration of compounds with similar amine-based structures into hole transport layers of light-emitting diodes has also shown promise for improving the performance of flexible optoelectronic devices. researchgate.net The ability of triarylamine-based compounds, a class to which derivatives of this compound can belong, to facilitate hole transfer is crucial for their application in various organic electronic devices. researchgate.netnih.gov

Integration into Dye-Sensitized Solar Cells (DSSCs)

Furthermore, guanidinium salts are sometimes used as additives in the electrolyte of DSSCs to improve photovoltaic performance. nih.gov For instance, the presence of guanidinium thiocyanate (B1210189) in the electrolyte can influence the charge recombination dynamics at the TiO2-dye-electrolyte interface, leading to an increase in the open-circuit voltage (Voc) and short-circuit current (Jsc). nih.gov

Table 1: Performance of select Dye-Sensitized Solar Cells featuring guanidinium derivatives or related structures. Data presented for illustrative purposes of guanidinium-related compounds due to the absence of specific data for this compound.

| Dye/Component | Voc (V) | Jsc (mA/cm2) | Fill Factor (FF) | Efficiency (η) (%) | Source |

| N719 with guanidinium thiocyanate electrolyte | 0.765 | -14.87 | - | 5.20 | nih.gov |

| D-π-A dye with phenyl ring insertion | - | - | - | 8.21 | scispace.com |

| D-π-A dye without phenyl ring insertion | - | - | - | 1.24 | scispace.com |

Role as Hole-Transporting Materials (HTMs) in Organic Electronic Devices

There is a notable lack of specific research on this compound as a hole-transporting material (HTM) in organic electronic devices within the surveyed literature. However, the fundamental properties of related chemical structures provide a basis for considering its potential in this area. HTMs are essential components in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells, facilitating the movement of positive charge carriers (holes). nih.govmdpi.com

An effective HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode and transport to the emissive or active layer. nih.gov Novel HTMs with bulky structures, such as those incorporating N,N-di(4-methoxyphenyl)aminophenyl units, have been synthesized and shown to achieve high power conversion efficiencies in perovskite solar cells, comparable to the widely used spiro-OMeTAD. nih.gov The triphenylamine (B166846) derivatives within this compound are a common feature in many high-performance HTMs. mdpi.com

While direct data is absent, the presence of multiple aminophenyl groups in this compound suggests it could possess the necessary electronic properties for hole transport. The development of new HTMs often involves the polymerization of aryl dihalides with primary aryl amines, a process that could potentially be adapted for guanidine-containing monomers. osti.gov

Table 2: Properties of select Hole-Transporting Materials. Data presented for illustrative purposes of related compounds due to the absence of specific data for this compound.

| Material | HOMO (eV) | Hole Mobility (cm2V-1s-1) | Application | Source |

| EtheneTTPA | - | - | Perovskite Solar Cell | nih.gov |

| PFTPA | - | 1.12 x 10-5 | Perovskite Solar Cell | mdpi.com |

| PEDOT:PSS | - | 6.86 x 10-6 | Perovskite Solar Cell | mdpi.com |

Functionality as Photoluminescent Materials

Specific studies on the photoluminescent properties of this compound are not prominent in the available literature. However, related compounds have been investigated for their fluorescence characteristics. For instance, composite materials of an aniline (B41778) oligomer, N,N′-bis(4′-aminophenyl)-1,4-quinonenediimine, when doped with heteropolyacid, exhibit photoluminescence. researchgate.net The doping was found to influence the intensity of the fluorescence emission. researchgate.net

The introduction of an aromatic backbone into bis(guanidine) ligands can impart fluorescence to their metal complexes. mdpi.com These fluorescent properties can be useful for monitoring chemical reactions. mdpi.com For example, certain bis(guanidine) copper complexes are fluorescent and can act as precursors for hydroxylation catalysis. mdpi.com The fluorescence of such complexes can be enhanced by incorporating an aromatic spacer into the bis(guanidine) ligand. mdpi.com

Given that this compound possesses multiple aromatic phenyl rings, it is plausible that the compound or its derivatives could exhibit photoluminescent behavior. The amino groups could also play a role in modulating these properties through intramolecular charge transfer processes. Further research would be necessary to fully characterize the photophysical properties of this specific guanidine derivative.